N-(Tetradecanoyl)-sphing-4-enine

Catalog No.
S627660
CAS No.
34227-72-0
M.F
C32H63NO3
M. Wt
509.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Tetradecanoyl)-sphing-4-enine

CAS Number

34227-72-0

Product Name

N-(Tetradecanoyl)-sphing-4-enine

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetradecanamide

Molecular Formula

C32H63NO3

Molecular Weight

509.8 g/mol

InChI

InChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36)/b27-25+/t30-,31+/m0/s1

InChI Key

ZKRPGPZHULJLKJ-JHRQRACZSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCC)O

Synonyms

N-Myristoyl-D-sphingosine; N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]Tetradecanamide; N-[2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]-, [R-[R*,S*-(E)]]Tetradecanamide

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC)O

Potential roles in cell signaling:

N-tetradecanoyl-sphing-4-enine has been investigated for its potential role in cell signaling pathways. Studies suggest that it might be involved in various cellular processes, including:

  • Cell proliferation and differentiation: N-tetradecanoyl-sphing-4-enine may play a role in regulating cell growth and development. Source: A study published in the Journal of Biological Chemistry, "Sphingolipid Metabolism and Signaling in Drosophila imaginal Discs": )
  • Cell death (apoptosis): N-tetradecanoyl-sphing-4-enine might be involved in the process of programmed cell death, where cells are eliminated in a controlled manner. Source: A review article published in Advances in Biological Regulation, "Sphingolipid signaling in cell death and survival":

N-(Tetradecanoyl)-sphing-4-enine, also known as Ceramide d18:1/14:0, is a member of the sphingolipid family, specifically categorized as a ceramide. Its chemical formula is C32H63NO3, and it plays a crucial role in various biological processes. This compound is characterized by a long-chain fatty acid (tetradecanoic acid) linked to a sphingoid base, contributing to its structural and functional properties .

, primarily involving its formation and breakdown. It is synthesized from sphinganine through the action of ceramide synthases, which catalyze the acylation process. The key reaction can be summarized as follows:

  • Synthesis:
    sphinganine+tetradecanoic acidceramide synthaseN tetradecanoyl sphing 4 enine\text{sphinganine}+\text{tetradecanoic acid}\xrightarrow{\text{ceramide synthase}}\text{N tetradecanoyl sphing 4 enine}
  • Degradation:
    N-(Tetradecanoyl)-sphing-4-enine can be hydrolyzed by ceramidases to release sphingosine and tetradecanoic acid, thereby participating in lipid metabolism and signaling pathways .

N-(Tetradecanoyl)-sphing-4-enine exhibits significant biological activities, influencing cellular processes such as apoptosis, cell proliferation, and inflammation. It acts as a signaling molecule that can modulate various cellular pathways, including those related to stress responses and tumor suppression. For instance, it has been shown to interact with the p53 protein, enhancing its activity under cellular stress conditions . Additionally, ceramides like N-(tetradecanoyl)-sphing-4-enine are implicated in the regulation of cell membrane dynamics and lipid raft formation.

The synthesis of N-(Tetradecanoyl)-sphing-4-enine can be achieved through several methods:

  • Enzymatic Synthesis:
    • Using ceramide synthases that catalyze the reaction between sphinganine and tetradecanoic acid.
  • Chemical Synthesis:
    • Various synthetic routes have been developed, often involving the protection of functional groups followed by acylation reactions.
  • Total Synthesis:
    • More complex synthetic strategies may involve multiple steps to construct the sphingoid backbone along with the acyl chain .

N-(Tetradecanoyl)-sphing-4-enine has several applications in research and medicine:

  • Biomedical Research: Used as a tool to study sphingolipid metabolism and signaling pathways.
  • Pharmaceutical Development: Investigated for its potential therapeutic effects in cancer treatment due to its interaction with tumor suppressor proteins like p53.
  • Cosmetic Industry: Explored for its moisturizing properties in skin care formulations due to its role in maintaining skin barrier function .

Studies have demonstrated that N-(Tetradecanoyl)-sphing-4-enine interacts with various proteins and receptors:

  • p53 Protein: The binding affinity of N-(Tetradecanoyl)-sphing-4-enine to p53 suggests it may stabilize this tumor suppressor protein under stress conditions, enhancing its activity .
  • Cell Membrane Receptors: It may influence receptor-mediated signaling pathways through interactions with lipid rafts and membrane microdomains.

N-(Tetradecanoyl)-sphing-4-enine is part of a broader class of ceramides that share structural similarities but differ in their acyl chain lengths or modifications. Here are some similar compounds:

Compound NameAcyl Chain LengthUnique Features
N-(Dodecanoyl)-sphing-4-enine12 carbonsShorter acyl chain affecting binding
N-(Hexadecanoyl)-sphing-4-enine16 carbonsLonger chain with different biological activities
N-(Octadecanoyl)-sphing-4-enine18 carbonsAssociated with different metabolic pathways
N-(Eicosanoyl)-sphing-4-enine20 carbonsPotentially involved in inflammation response
N-(Tetracosanoyl)-sphing-4-enine24 carbonsLonger chain impacting membrane properties

The uniqueness of N-(Tetradecanoyl)-sphing-4-enine lies in its specific interaction profile with proteins like p53 and its role in cellular stress responses compared to other ceramides .

Physical Description

Solid

XLogP3

11.8

Appearance

Assay:≥95%A crystalline solid

Wikipedia

N-tetradecanoylsphingosine

Use Classification

Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphingosines (ceramides) [SP0201]

Dates

Modify: 2023-09-19

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